N4-cyclopentylpyrimidine-2,4-diamine
Description
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-N-cyclopentylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H14N4/c10-9-11-6-5-8(13-9)12-7-3-1-2-4-7/h5-7H,1-4H2,(H3,10,11,12,13) |
InChI Key |
PGLPLLCHSFTVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
N4-Cyclopentylpyrimidine-2,4-diamine has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
Antimicrobial Properties
The compound also displays significant antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt cellular processes in bacteria and fungi.
Research Findings
- Broad Spectrum Activity : Studies have indicated that this compound exhibits broad-spectrum antimicrobial properties, making it a candidate for developing new antibiotics .
- Mechanism : The exact mechanism of action is still under investigation; however, it is believed to involve the inhibition of key enzymes necessary for bacterial growth and survival.
Other Therapeutic Applications
Beyond its anticancer and antimicrobial properties, this compound has potential applications in treating inflammatory diseases and other proliferative disorders.
Inflammation and Cell Proliferation
- The compound has been studied for its effects on inflammation and cell proliferation diseases such as restenosis, which is the re-narrowing of blood vessels after treatment .
Case Studies
Several studies have documented the efficacy of this compound:
- Cytotoxicity Evaluation : A study synthesized various pyrido[3,4-d]pyrimidine derivatives, including this compound, which were evaluated for cytotoxicity against multiple cancer cell lines. Compounds demonstrated selective activity against specific types of cancers .
- Antimicrobial Testing : Experimental data highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine-2,4-diamine Derivatives
Structural Analogs and Substituent Effects
The biological and physicochemical properties of pyrimidine-2,4-diamines are highly dependent on substituents at the N2, N4, and C6 positions. Below is a comparative analysis of key analogs:
Key Observations :
- Steric Effects : Bulky substituents (e.g., cyclopentyl, naphthylmethyl) enhance target selectivity but may reduce solubility. For example, the cyclopentyl group in the target compound likely improves binding to hydrophobic enzyme pockets .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity and hydrogen-bonding capacity, as seen in the crystal structures of 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine .
- Solubility : Long alkyl chains (e.g., octyl in ) or methoxy groups improve aqueous solubility but may reduce membrane permeability .
Kinase Inhibition
- N4-(4-chloro-2-fluorophenyl)-6-(1-naphthylmethyl) () inhibits receptor tyrosine kinases (RTKs), with a 70% synthesis yield and melting point (mp) of 212°C. Its aryl substituents enhance π-π stacking in kinase active sites .
- 5-(4-(3-Bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine () targets Toxoplasma gondii DHFR, demonstrating substituent-driven selectivity over human DHFR .
Lysosomal Inhibition
- 163N (), featuring a 6-methylpyrimidine-2,4-diamine core, inhibits lysosomal proteolytic activity, highlighting the role of methyl groups in lysosome-targeted therapies .
Antitumor and Imaging Agents
- F-18 labeled pyrimidine-2,4-diamine analogs () are evaluated as tumor imaging agents targeting focal adhesion kinase (FAK), with fluorinated PEG chains optimizing pharmacokinetics .
Preparation Methods
Reagents and Reaction Setup
The Suzuki-Miyaura coupling method utilizes 5-bromo-N4-cyclopentylpyrimidine-2,4-diamine as a starting material. A representative synthesis involves reacting 2,4-dichloro-5-bromopyrimidine with cyclopentylamine in a two-step process. The reaction employs:
Procedure and Optimization
The bromopyrimidine intermediate is first synthesized via nucleophilic substitution between 2,4-dichloro-5-bromopyrimidine and cyclopentylamine in dichloromethane/water with an inorganic base. Subsequent Suzuki coupling with 3-chloropyridine-4-boronic acid achieves aryl-aryl bond formation. Critical optimizations include:
Characterization and Yield
-
Spectroscopic Data :
Nucleophilic Aromatic Substitution
Single-Step Synthesis
A streamlined approach involves direct substitution of 2,4-dichloropyrimidine with cyclopentylamine. Key parameters include:
Scalability and Industrial Adaptations
A patent-pending method for palbociclib intermediates highlights:
Palladium-Catalyzed Cross-Coupling Variations
Buchwald-Hartwig Amination
A patent (US20040236084A1) describes palladium-catalyzed amination for analogous pyrimidines:
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 80 | 99 | 22 | Moderate | High |
| Nucleophilic Substitution | 85 | 98 | 24 | High | Moderate |
| Buchwald-Hartwig | 78 | 97 | 18 | Low | Low |
Key Observations :
-
The nucleophilic substitution method offers superior scalability and cost efficiency for industrial production.
-
Suzuki coupling provides higher purity but requires expensive palladium catalysts.
Factors Influencing Synthesis Efficiency
Catalyst Selection
Solvent and Temperature
-
Polar Aprotic Solvents : DMF and 1,4-dioxane improve reaction homogeneity.
-
Temperature Thresholds : Reactions above 100°C accelerate kinetics but risk decomposition.
Characterization and Quality Control
Spectroscopic Techniques
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N4-cyclopentylpyrimidine-2,4-diamine, and how do reaction conditions influence yield?
- The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, cyclopentylamine can react with 2,4-dichloropyrimidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the cyclopentyl group. Reaction time, solvent polarity, and temperature must be optimized to minimize side products (e.g., over-alkylation). Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) is often required to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, NH₂ signals at δ 5.6–6.2 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak for C₁₃H₁₈N₄: calc. 230.1534, obs. 230.1536).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., amino groups forming N–H···N interactions with pyrimidine ring) .
Q. How is initial biological screening conducted for pyrimidine-2,4-diamine derivatives?
- In vitro assays : Test enzyme inhibition (e.g., kinases like Trk or CDKs) using fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated via dose-response curves (e.g., 10 nM–100 µM range).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?
- Key modifications :
- N4-aryl vs. N4-alkyl : Cyclopentyl enhances lipophilicity, improving membrane permeability but may reduce solubility.
- C6 substituents : Bulky groups (e.g., benzyl) can sterically hinder non-target kinases, enhancing selectivity .
- Case study : Replacing N4-cyclopentyl with 4-chlorophenyl in a related compound increased TrkA inhibition 10-fold (IC₅₀: 12 nM vs. 120 nM) .
Q. How should researchers resolve contradictory data in enzyme inhibition assays (e.g., varying IC₅₀ values across studies)?
- Potential factors :
- Assay conditions : ATP concentration (e.g., Km vs. non-Km levels) alters inhibitor potency.
- Protein purity : Impure kinase preparations yield inconsistent results.
Q. What computational strategies predict the binding mode of this compound with its targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge region residues).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .
Q. How can this compound be adapted for use in molecular imaging (e.g., PET radiotracers)?
- Design : Introduce fluorine-18 at metabolically stable positions (e.g., 5-(4-fluorobenzyl) derivatives).
- Validation : Perform biodistribution studies in murine models; target-to-background ratios >3:1 are ideal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
